Titanium tetraisopropanolate
Overview
Description
C12H28O4Ti . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, ether, benzene, and chloroform. This compound is widely used in organic synthesis and materials science due to its reactivity and versatility .
Mechanism of Action
Target of Action
Titanium tetraisopropanolate, also known as titanium isopropoxide or TTIP, is an alkoxide of titanium (IV) primarily used in organic synthesis and materials science . Its primary targets are the molecules involved in ester exchange reactions and condensation reactions .
Mode of Action
This compound interacts with its targets by acting as a catalyst in these reactions . It facilitates the exchange of ester groups and promotes the condensation of molecules, thereby accelerating the reaction rate .
Biochemical Pathways
This compound is involved in the sol-gel synthesis of TiO2-based materials . It reacts with water to deposit titanium dioxide, a reaction that forms the basis of the sol-gel synthesis of TiO2-based materials . The compound is also used as a catalyst in the preparation of certain cyclopropanes in the Kulinkovich reaction .
Pharmacokinetics
It’s important to note that the compound reacts with water to form titanium dioxide , which could potentially impact its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of titanium dioxide when it reacts with water . This titanium dioxide can then be used to form TiO2-based materials in the form of powders or thin films . In organic synthesis, it facilitates ester exchange and condensation reactions .
Biochemical Analysis
Biochemical Properties
Titanium tetraisopropanolate plays a significant role in biochemical reactions. It is a key component in the synthesis of various organic compounds and materials . The compound is known to react with water to deposit titanium dioxide, a reaction employed in the sol-gel synthesis of TiO2-based materials
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with water to form titanium dioxide . In the field of organic synthesis, it is known to mediate the formation of highly reactive titanacyclopropanes, which exhibit 1,2-dinucleophilic reactivity used to insert carbon dioxide and an aldehyde
Temporal Effects in Laboratory Settings
This compound is known to be hydrolytically unstable. When it comes into contact with water or moisture, a complete hydrolysis takes place, forming isopropyl alcohol (IPA) and hydrated titanium dioxide
Metabolic Pathways
It is known to undergo hydrolysis when it comes into contact with water or moisture
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium tetraisopropanolate is typically synthesized by reacting titanium tetrachloride with isopropanol in the presence of ammonia. The reaction produces hydrogen chloride as a byproduct: [ \text{TiCl}_4 + 4 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{Ti(OCH(CH}_3\text{)}_2\text{)}_4 + 4 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of titanium tetrachloride to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and isopropanol are continuously fed into the system. The reaction is typically conducted at elevated temperatures to enhance the reaction rate and yield. The resulting product is then purified through distillation to remove any impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions: Titanium tetraisopropanolate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include titanium dioxide, isopropanol, and various titanium complexes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Titanium tetraisopropanolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the Sharpless epoxidation reaction for the synthesis of chiral epoxides.
Materials Science: This compound is a precursor for the preparation of titanium dioxide thin films and nanoparticles, which are used in photocatalysis, solar cells, and as pigments.
Biology and Medicine: Titanium dioxide nanoparticles derived from this compound are investigated for their potential use in drug delivery systems and as antimicrobial agents.
Comparison with Similar Compounds
Titanium tetraisopropanolate can be compared with other titanium alkoxides such as titanium methoxide, titanium ethoxide, and titanium butoxide. These compounds share similar reactivity patterns but differ in their alkoxide groups, which can influence their solubility, volatility, and reactivity . For instance:
Titanium methoxide (Ti(OCH3)4): More volatile and less sterically hindered compared to this compound.
Titanium ethoxide (Ti(OC2H5)4): Similar reactivity but with slightly different solubility properties.
Titanium butoxide (Ti(OC4H9)4): Bulkier and less volatile, often used in the preparation of titanium-based materials.
This compound is unique due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial applications .
Properties
IUPAC Name |
propan-2-olate;titanium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Ti/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUYXOFXAQZZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Ti | |
Record name | TETRAISOPROPYL TITANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air., Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; mp = 18-20 deg C; [Merck Index] Colorless to light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |
Record name | TETRAISOPROPYL TITANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Propanol, titanium(4+) salt (4:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraisopropyl titanate | |
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Boiling Point |
220 °C @ 760 mm Hg | |
Record name | TETRAISOPROPYL TITANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in anhydrous ethanol, ether, benzene, chloroform | |
Record name | TETRAISOPROPYL TITANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9711 @ 20 °C/4 °C | |
Record name | TETRAISOPROPYL TITANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
9.8 (AIR= 1) | |
Record name | TETRAISOPROPYL TITANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-yellow liquid, Colorless to light-yellowish fluid | |
CAS No. |
546-68-9 | |
Record name | TETRAISOPROPYL TITANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetraisopropyl titanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546689 | |
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Record name | 2-Propanol, titanium(4+) salt (4:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Titanium tetraisopropanolate | |
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Record name | TITANIUM TETRAISOPROPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | TETRAISOPROPYL TITANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Approx 20 °C | |
Record name | TETRAISOPROPYL TITANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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